An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-(2-chloroethoxy)benzene
An In-depth Technical Guide to the Physical Properties of 1-Chloro-4-(2-chloroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Chloro-4-(2-chloroethoxy)benzene (CAS No. 13001-28-0). As a chlorinated aromatic ether, this compound holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. A thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This document collates available data on its fundamental physical constants, provides detailed experimental protocols for their determination, and offers insights into its expected spectral characteristics.
Introduction and Chemical Identity
1-Chloro-4-(2-chloroethoxy)benzene is an organic compound featuring a benzene ring substituted with a chlorine atom and a 2-chloroethoxy group. This unique combination of a halogenated aromatic ring and a chloroalkyl ether moiety imparts specific reactivity and physical properties that are of interest in medicinal chemistry and materials science. The presence of two reactive chlorine atoms at different positions on the molecule allows for selective functionalization, making it a valuable building block for more complex molecular architectures.
Chemical Structure:
Molecular Formula: C₈H₈Cl₂O
Molecular Weight: 191.05 g/mol
Tabulated Physical Properties
A summary of the available and predicted physical properties of 1-Chloro-4-(2-chloroethoxy)benzene is presented in Table 1 for quick reference. It is important to note that there is some discrepancy in the reported physical state at room temperature, with some sources describing it as a liquid and others as a solid with a low melting point. This suggests that its melting point is close to ambient temperature.
Table 1: Summary of Physical Properties of 1-Chloro-4-(2-chloroethoxy)benzene
| Property | Value | Source/Comment |
| CAS Number | 13001-28-0 | |
| Molecular Formula | C₈H₈Cl₂O | |
| Molecular Weight | 191.05 g/mol | |
| Physical Form | Colorless to light-yellow liquid or solid | [1] |
| Melting Point | 39 °C | [2] |
| Boiling Point | 184-186 °C at 92 Torr | [2] |
| Density | 1.246 ± 0.06 g/cm³ (predicted) | [2] |
| Flash Point | 106.5 °C | [3] |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | General principle for similar compounds |
| Refractive Index | Not available. Predicted to be in the range of 1.54-1.56 at 20°C. | Based on similar aromatic ethers[4] |
Experimental Protocols for Physical Property Determination
The following protocols are provided as standardized methods for the experimental verification of the key physical properties of 1-Chloro-4-(2-chloroethoxy)benzene. Adherence to these procedures will ensure the generation of reliable and reproducible data.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[5][6] A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while a broad melting range suggests the presence of impurities.[5][6]
Methodology (Capillary Method):
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Sample Preparation: Finely powder a small amount of solid 1-Chloro-4-(2-chloroethoxy)benzene.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point (39 °C).
-
Data Acquisition: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is a characteristic physical property that can be used for identification and purity assessment.
Methodology (Micro Boiling Point Method):
-
Sample Preparation: Place a small volume (approximately 0.5 mL) of liquid 1-Chloro-4-(2-chloroethoxy)benzene into a small test tube.
-
Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heating: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Data Acquisition: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube.
Solubility Assessment
Understanding the solubility profile of a compound is crucial for its application in reactions, formulations, and purification processes.[8][9]
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, measured amount of 1-Chloro-4-(2-chloroethoxy)benzene (e.g., 10 mg).
-
Observation: Vigorously shake each test tube and observe if the compound dissolves completely.
-
Classification: Classify the solubility as "soluble" (dissolves completely), "sparingly soluble" (partially dissolves), or "insoluble" (does not visibly dissolve).
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule.
-
Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region, typically between δ 6.5-8.0 ppm.[9] Due to the para-substitution pattern, a characteristic set of two doublets is expected. The protons ortho to the chloro group will likely be at a slightly different chemical shift than the protons ortho to the ether group.
-
Ethoxy Protons (-O-CH₂-CH₂-Cl): The two methylene groups of the chloroethoxy chain will each give rise to a triplet, due to coupling with each other. The protons on the carbon adjacent to the oxygen (-O-CH₂-) are expected to be downfield (around δ 3.4-4.5 ppm) compared to the protons on the carbon adjacent to the chlorine (-CH₂-Cl), which would also be in a similar region.[10][11]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Aromatic Carbons (Ar-C): The carbons of the benzene ring are expected to resonate in the region of δ 120-160 ppm.[9] Due to the para-substitution, four signals are expected for the aromatic carbons.
-
Ethoxy Carbons (-O-CH₂-CH₂-Cl): The two methylene carbons will appear in the aliphatic region. The carbon bonded to the oxygen (-O-CH₂) will be downfield (around δ 60-80 ppm), while the carbon bonded to the chlorine (-CH₂-Cl) will be slightly upfield from that.[11]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
-
C-O-C Stretch (Ether): A strong, characteristic C-O stretching vibration is expected in the region of 1250-1050 cm⁻¹.[10][11] For an aryl alkyl ether, two strong bands are anticipated.[10][11]
-
C-Cl Stretch (Alkyl and Aryl Halide): The C-Cl stretching vibrations will appear in the fingerprint region, typically between 800-600 cm⁻¹.[12]
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 190 (for the ³⁵Cl isotopes) and an M+2 peak at m/z 192 of significant intensity, characteristic of a molecule containing two chlorine atoms.[13] The isotopic pattern of the molecular ion cluster will be a key identifier.
-
Fragmentation: Common fragmentation pathways are expected to involve cleavage of the ether bond and loss of the chloroethyl group.[14][15] Alpha-cleavage adjacent to the oxygen and loss of a chlorine radical are also plausible fragmentation patterns.[15]
Safety and Handling
1-Chloro-4-(2-chloroethoxy)benzene is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H411: Toxic to aquatic life with long lasting effects.
GHS Pictograms:
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Corrosion
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Exclamation mark
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Environment
Conclusion
This technical guide provides a foundational understanding of the physical properties of 1-Chloro-4-(2-chloroethoxy)benzene. While some experimental data is available, further characterization, particularly comprehensive spectroscopic analysis, is warranted to fully elucidate its properties. The provided protocols offer a standardized approach for researchers to generate high-quality data for this promising synthetic intermediate. As with any chemical, adherence to strict safety protocols is essential during its handling and use.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of 1-Chloro-4-(2-chloroethoxy)benzene.
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